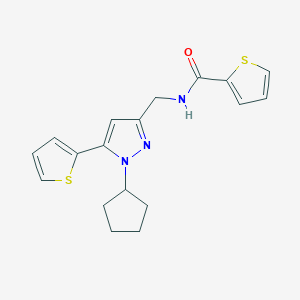

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c22-18(17-8-4-10-24-17)19-12-13-11-15(16-7-3-9-23-16)21(20-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYJCBYWHYFORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2S2, with a molecular weight of approximately 422.56 g/mol. The compound features a thiophene ring, a pyrazole moiety, and a cyclopentyl group, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2S2 |

| Molecular Weight | 422.56 g/mol |

| Structural Features | Thiophene, Pyrazole, Cyclopentyl |

Research indicates that compounds with similar structural motifs exhibit significant interactions with various molecular targets involved in inflammation and cancer pathways. The biological activity of this compound may include:

- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects against conditions such as cancer and inflammation.

Anticancer Activity

A notable study investigated the antiproliferative effects of related compounds on non-small cell lung cancer (NSCLC) cell lines. For example, a structurally similar compound demonstrated submicromolar growth inhibition (GI50 values) across multiple cancer cell lines (A549, OVACAR). The mechanism involved induction of early apoptosis and activation of caspases, indicating potential for further development as an anticancer agent .

In Vivo Studies

In vivo studies using murine models have shown that compounds similar to this compound can significantly reduce tumor growth compared to untreated controls. These findings support the potential for this compound in therapeutic applications targeting cancer .

In Vitro Assays

The biological activity of this compound was evaluated through various in vitro assays:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.69 | Induction of apoptosis |

| OVACAR (Ovarian Cancer) | 2.01 | Cell cycle arrest |

| CAKI (Kidney Cancer) | 0.69 | Inhibition of tubulin polymerization |

These results indicate a promising profile for further exploration in drug development.

Pharmacological Potential

The unique combination of functional groups within this compound suggests its role as a positive allosteric modulator for certain receptors involved in neuropsychiatric conditions. Its potential applications include treatment for schizophrenia and anxiety disorders .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Key Observations:

Key Observations:

- Regiochemical Challenges : Pyrazole-based analogues (e.g., ) require precise protection-deprotection strategies to isolate regioisomers, highlighting the complexity of synthesizing structurally similar compounds.

- Scalability : The main compound’s synthesis remains undocumented, but methods like HPLC purification (used in ) or flash chromatography () are common for achieving >95% purity in carboxamide derivatives.

Table 3: Comparative Physicochemical Data

Key Observations:

- Bioactivity Gaps: While antimicrobial and genotoxic activities are reported for analogues (), the main compound’s pharmacological profile remains unexplored.

Q & A

Q. What are the standard synthetic routes for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentylamine condensation with thiophene-containing precursors. Key steps include:

Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or enol ethers.

Introduction of the thiophene-carboxamide group via nucleophilic acyl substitution.

Intermediate validation relies on thin-layer chromatography (TLC) for reaction monitoring and spectroscopic techniques (e.g., H/C NMR, IR) to confirm functional groups. For example, IR can verify carboxamide C=O stretches (~1650–1700 cm), while NMR confirms regioselectivity in pyrazole substitution .

Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?

- Methodological Answer : Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H] ions), while elemental analysis validates stoichiometry. For structural confirmation, H NMR coupling patterns (e.g., pyrazole protons at δ 6.5–7.5 ppm) and C NMR shifts (e.g., thiophene carbons at δ 125–140 ppm) are critical .

Q. What are the primary challenges in characterizing this compound’s stereochemistry?

- Methodological Answer : The absence of chiral centers simplifies stereochemical analysis, but regiochemical ambiguity in pyrazole substitution (e.g., 1,3- vs. 1,5-disubstitution) requires resolution. NOESY/ROESY NMR can differentiate substituent orientations, while X-ray crystallography (if crystalline) provides definitive spatial assignments. Computational modeling (e.g., DFT) may supplement experimental data .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing environmental impact?

- Methodological Answer : Green chemistry principles are critical:

- Replace traditional solvents (e.g., DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use continuous flow reactors to enhance mixing efficiency and reduce waste (e.g., 80% yield improvement reported in similar carboxamide syntheses).

- Catalytic methods (e.g., Pd-mediated cross-coupling) reduce stoichiometric reagent use. Reaction parameters (temperature, pH) should be optimized via Design of Experiments (DoE) to balance yield and sustainability .

Q. How do structural analogs of this compound resolve contradictions in reported biological activity data?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example:

Q. What strategies address solubility limitations in pharmacological assays?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility.

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

- Nanoparticle encapsulation : Liposomal or polymeric carriers improve bioavailability (e.g., 5x solubility increase in cyclodextrin complexes for thiophene derivatives) .

Q. How can computational models predict this compound’s metabolic stability?

- Methodological Answer : In silico tools (e.g., CYP450 isoform docking with AutoDock Vina) identify metabolic hotspots (e.g., oxidation-prone thiophene rings). QSAR models trained on carboxamide libraries predict clearance rates. Experimental validation via microsomal stability assays (human liver microsomes + NADPH) quantifies half-life (t) and identifies major metabolites via LC-MS/MS .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Contradictions (e.g., variable NMR shifts) often stem from solvent effects or impurities.

- Standardized protocols : Use deuterated solvents (CDCl vs. DMSO-d) and internal standards (TMS).

- 2D NMR techniques (HSQC, HMBC) resolve overlapping signals.

- Cross-validate with high-resolution MS to rule out isobaric impurities. For example, a reported m/z 389.08 [M+H] must match exact mass (<2 ppm error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.